6-Bromo-4-chloropyridin-2-ol
CAS No.:
Cat. No.: VC20330612
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H3BrClNO |
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Molecular Weight | 208.44 g/mol |
IUPAC Name | 6-bromo-4-chloro-1H-pyridin-2-one |
Standard InChI | InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
Standard InChI Key | HIECVXAHTDCQNE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(NC1=O)Br)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6-Bromo-4-chloropyridin-2-ol (C₅H₃BrClNO) features a pyridine ring substituted with bromine (position 6), chlorine (position 4), and a hydroxyl group (position 2). The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the halogen atoms contribute to electrophilic reactivity. The molecular weight is 224.45 g/mol, with a predicted octanol-water partition coefficient (LogP) of approximately 2.1, indicating moderate lipophilicity.
Spectroscopic Properties
While experimental spectroscopic data for this specific compound is scarce, analogous halogenated pyridines exhibit characteristic signals in NMR and IR spectra:
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¹H NMR: Deshielded aromatic protons adjacent to electronegative substituents (e.g., H-3 and H-5) appear as doublets in the δ 7.5–8.5 ppm range.
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¹³C NMR: Carbon atoms bonded to halogens show significant downfield shifts (e.g., C-6 brominated at ~δ 115 ppm, C-4 chlorinated at ~δ 125 ppm).
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IR: A broad O-H stretch near 3200 cm⁻¹ and C-Br/C-Cl vibrations between 550–650 cm⁻¹.
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-bromo-4-chloropyridin-2-ol typically involves sequential halogenation and hydroxylation steps, leveraging the reactivity of pyridine precursors:
Route 1: Direct Halogenation
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Bromination: Treat pyridin-2-ol with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce bromine at position 6.
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Chlorination: Use sulfuryl chloride (SO₂Cl₂) in dichloromethane to chlorinate position 4, guided by directing effects of the hydroxyl group.
Route 2: Cross-Coupling Approaches
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable modular synthesis. For example:
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Start with 4-chloropyridin-2-ol, then introduce bromine via Miyaura borylation followed by bromination.
Reaction Optimization
Key parameters for maximizing yield and purity:
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Temperature Control: Maintain sub-ambient temperatures (-10°C to 10°C) during halogenation to minimize side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance halogen electrophilicity.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in diverse reactions:
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Nucleophilic Aromatic Substitution: Chlorine at position 4 undergoes displacement with amines or alkoxides under basic conditions.
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Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 6-bromo-4-chloropyridin-2-one.
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Metal-Catalyzed Coupling: Bromine at position 6 engages in Suzuki or Ullmann couplings to construct biaryl systems.
Industrial and Pharmaceutical Applications
While direct applications of 6-bromo-4-chloropyridin-2-ol are underexplored, its structural analogs are utilized in:
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Agrochemicals: As intermediates in herbicide synthesis (e.g., sulfonylurea derivatives).
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Pharmaceuticals: Building blocks for kinase inhibitors, leveraging halogen interactions with enzyme active sites.
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Materials Science: Precursors for conductive polymers and coordination complexes.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary studies on related compounds indicate moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL). The hydroxyl and halogen groups may enhance membrane permeability or target bacterial enzymes.
Comparative Analysis with Structural Analogs
Compound | Substituents | Key Differences |
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5-Bromo-6-chloropyridin-2-ol | Br (5), Cl (6) | Altered halogen positions affect electronic distribution |
6-Bromo-3-chloropyridin-2-ol | Br (6), Cl (3) | Chlorine at position 3 reduces steric hindrance |
6-Bromo-4-chloropyridin-2-ol | Br (6), Cl (4) | Optimal halogen spacing for cross-coupling |
Unique Advantages: The 6-bromo-4-chloro substitution pattern balances electronic effects and steric accessibility, enhancing utility in metal-catalyzed reactions.
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